(E)-N2-Benzylidenepyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N2-Benzylidenepyridine-2,3-diamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N2-Benzylidenepyridine-2,3-diamine typically involves the condensation reaction between pyridine-2,3-diamine and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N2-Benzylidenepyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction will produce the original amine and aldehyde.
Scientific Research Applications
(E)-N2-Benzylidenepyridine-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (E)-N2-Benzylidenepyridine-2,3-diamine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The Schiff base structure allows it to form stable complexes with metal ions, which can enhance its activity in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzylidenepyridine-2,3-diamine: Similar structure but without the (E)-configuration.
N-Benzylideneaniline: Another Schiff base with a different aromatic amine.
Pyridine-2,3-diamine: The parent amine used in the synthesis of (E)-N2-Benzylidenepyridine-2,3-diamine.
Uniqueness
This compound is unique due to its specific (E)-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its (Z)-isomer or other related compounds.
Properties
Molecular Formula |
C12H11N3 |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-[(E)-benzylideneamino]pyridin-3-amine |
InChI |
InChI=1S/C12H11N3/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-9H,13H2/b15-9+ |
InChI Key |
ANFIRNGSEMZJCI-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=C(C=CC=N2)N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.